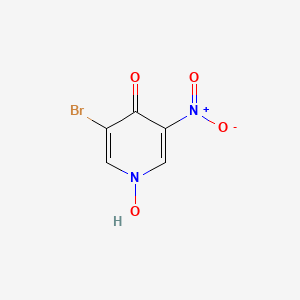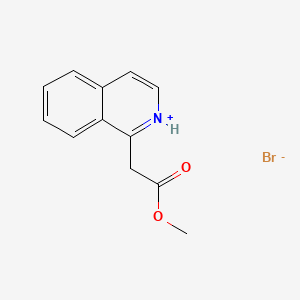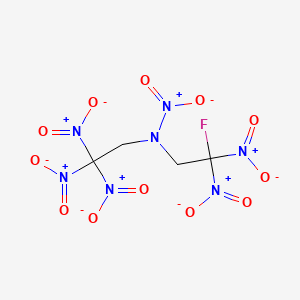
1-Fluoro-1,1,3,5,5-hexanitro-3-azapentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-1,1,3,5,5-hexanitro-3-azapentane is a chemical compound with the molecular formula C₄H₄FN₇O₁₂ and a molecular weight of 361.1127 g/mol It is known for its complex structure, which includes fluorine, nitrogen, and multiple nitro groups
Preparation Methods
The synthesis of 1-Fluoro-1,1,3,5,5-hexanitro-3-azapentane involves multiple steps and specific reaction conditions. The synthetic routes typically include nitration reactions, where nitro groups are introduced into the molecule. Industrial production methods may involve the use of specialized equipment to handle the reactive intermediates and ensure the purity of the final product .
Chemical Reactions Analysis
1-Fluoro-1,1,3,5,5-hexanitro-3-azapentane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Fluoro-1,1,3,5,5-hexanitro-3-azapentane has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: It may be used in biochemical assays to study enzyme interactions and other biological processes.
Industry: Used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 1-Fluoro-1,1,3,5,5-hexanitro-3-azapentane involves its interaction with molecular targets and pathways within a system. The specific pathways and targets depend on the context of its use, such as in chemical reactions or biological systems. The compound’s effects are mediated by its unique structure, which allows it to participate in various interactions .
Comparison with Similar Compounds
1-Fluoro-1,1,3,5,5-hexanitro-3-azapentane can be compared with other similar compounds, such as:
1,1,3,5,5-Hexanitro-3-azapentane: Lacks the fluorine atom, which may affect its reactivity and applications.
1-Fluoro-1,1,3,5,5-pentanitro-3-azapentane: Has one less nitro group, which may influence its chemical properties and uses.
Properties
CAS No. |
60569-13-3 |
|---|---|
Molecular Formula |
C4H4FN7O12 |
Molecular Weight |
361.11 g/mol |
IUPAC Name |
N-(2-fluoro-2,2-dinitroethyl)-N-(2,2,2-trinitroethyl)nitramide |
InChI |
InChI=1S/C4H4FN7O12/c5-3(7(13)14,8(15)16)1-6(12(23)24)2-4(9(17)18,10(19)20)11(21)22/h1-2H2 |
InChI Key |
URDZLMZOIWPZNZ-UHFFFAOYSA-N |
Canonical SMILES |
C(C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])N(CC([N+](=O)[O-])([N+](=O)[O-])F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


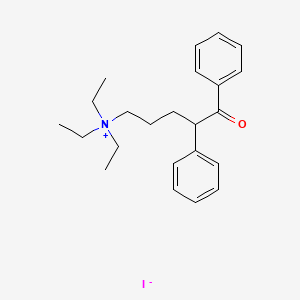
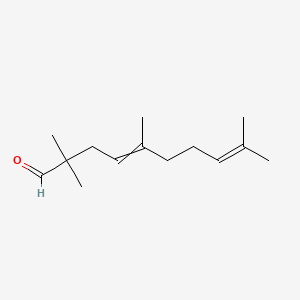
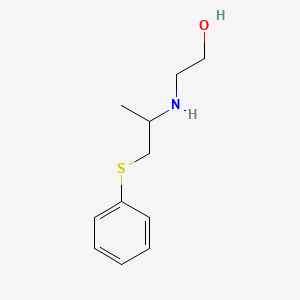
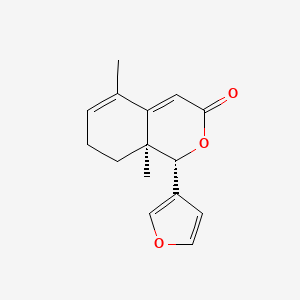
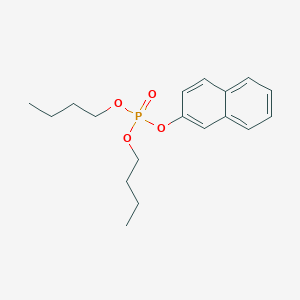
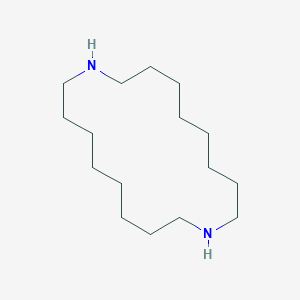
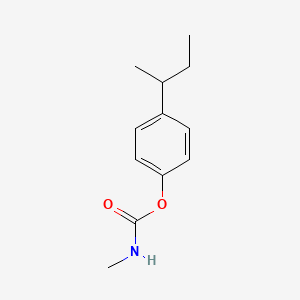
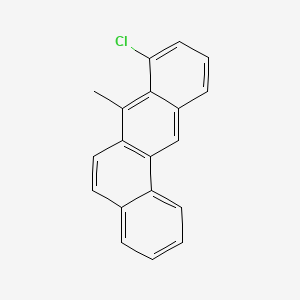
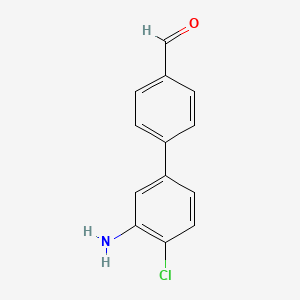
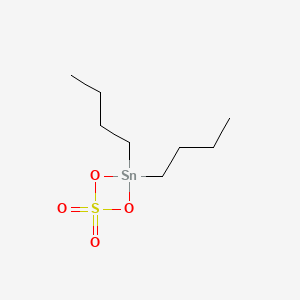
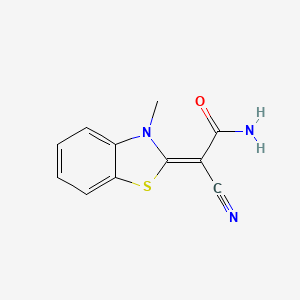
![5,12-diphenyl-2,9-dithia-5,6,12,13-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),6,13-tetraene-4,11-dione](/img/structure/B13750051.png)
